4-(Bromomethyl)benzofuran
Description
Properties
Molecular Formula |
C9H7BrO |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
4-(bromomethyl)-1-benzofuran |
InChI |
InChI=1S/C9H7BrO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6H2 |
InChI Key |
RITVJDISAVVFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzofuran Methyl Derivatives Using N-Bromosuccinimide (NBS)
One of the most common and effective methods for preparing this compound is the selective bromination of the methyl group attached to the benzofuran ring using N-bromosuccinimide (NBS) as the brominating agent in the presence of radical initiators such as benzoyl peroxide (BPO).
Procedure:
The methyl-substituted benzofuran is dissolved in an inert solvent such as carbon tetrachloride (CCl4) under nitrogen atmosphere to avoid oxidation. The reaction mixture is refluxed, and NBS along with BPO is added gradually to initiate radical bromination. The reaction is typically maintained for several hours (e.g., 5–8 hours) with intermittent addition of BPO to ensure complete conversion.Example from Literature:
In a study synthesizing benzofuran derivatives, 4-morpholino-6-methylcoumarin was brominated with NBS in CCl4 with BPO as the radical initiator. The bromination selectively occurred at the methyl group, yielding 3-bromo-6-methyl-4-morpholinocoumarin rather than the expected 6-(bromomethyl)-4-morpholinocoumarin. This indicates the importance of substituent effects and reaction conditions on regioselectivity.
| Parameter | Typical Condition |
|---|---|
| Solvent | Anhydrous CCl4 |
| Temperature | Reflux (~77 °C for CCl4) |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Radical Initiator | Benzoyl peroxide (BPO) |
| Atmosphere | Nitrogen (to exclude oxygen) |
| Reaction Time | 5–8 hours with possible BPO addition |
- Yield and Purification:
The reaction yields typically range from 50% to 60%, followed by filtration and purification via flash chromatography (e.g., cyclohexane-acetone mixture).
Bromination Using Molecular Bromine in Acetic Acid
Another method involves direct electrophilic aromatic substitution using bromine in acetic acid solvent, which can brominate the aromatic ring or side chains depending on the substrate and conditions.
Procedure:
The benzofuran derivative is dissolved in glacial acetic acid, and bromine is added slowly at controlled temperatures. The presence of activating groups such as hydroxyl groups can direct bromination to specific positions on the benzofuran ring.Example:
In the synthesis of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivatives, bromination with bromine in acetic acid selectively introduced bromine into the aromatic ring at the 4-position, assisted by the ortho-directing effect of the hydroxyl group at position 5. This method produced brominated benzofuran derivatives with confirmed substitution patterns via NMR and mass spectrometry.
| Parameter | Typical Condition |
|---|---|
| Solvent | Glacial acetic acid |
| Brominating Agent | Molecular bromine (Br2) |
| Temperature | Ambient to mild heating |
| Reaction Time | Variable, typically 1–3 hours |
- Notes:
This method is more suitable for aromatic bromination rather than selective bromomethylation. However, it can be adapted depending on the substrate and desired product.
Comparative Data Table of Preparation Methods
| Preparation Method | Brominating Agent | Solvent | Reaction Type | Selectivity | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Radical Bromination with NBS + BPO | N-Bromosuccinimide (NBS) | Anhydrous CCl4 | Radical bromination | Bromomethyl selective | 50–60 | Requires inert atmosphere, reflux |
| Electrophilic Bromination with Br2 | Molecular bromine (Br2) | Acetic acid | Electrophilic aromatic | Aromatic ring selective | Variable | Hydroxyl groups direct substitution |
| Rearrangement via Alkynyl Sulfoxides | N/A | TFA | Acid-catalyzed rearrangement | Substituent migration | Moderate | Indirect route to substituted benzofurans |
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR):
The bromomethyl group typically shows characteristic signals in ^1H-NMR around 4.5–5.0 ppm (singlet), confirming substitution at the methyl position. Aromatic protons appear between 6.5–8.0 ppm depending on substitution patterns.Mass Spectrometry (MS):
Molecular ion peaks consistent with bromine isotopes (m/z with characteristic 79Br and 81Br) confirm the presence of bromine in the molecule.Infrared Spectroscopy (IR):
C–Br stretching vibrations are observed in the region of 500–600 cm^-1, supporting successful bromination.Chromatographic Purification: Flash chromatography using cyclohexane-acetone mixtures effectively separates the brominated product from unreacted starting materials and side products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in 4-(bromomethyl)benzofuran serves as an effective leaving group, facilitating nucleophilic displacements with various nucleophiles:
-
Amine alkylation : Reaction with primary/secondary amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, THF) yields N-alkylated benzofuran derivatives . For example, treatment with morpholine at 80°C produces 4-morpholinomethylbenzofuran.
-
Thiol conjugation : Thiols (e.g., thiourea, mercaptoethanol) undergo substitution to form thioether-linked analogs, often catalyzed by bases like K₂CO₃.
-
Alcoholysis : Reacting with alcohols (methanol, ethanol) under reflux conditions generates 4-(alkoxymethyl)benzofurans.
Key Conditions :
| Nucleophile | Solvent | Temperature | Catalyst/Base | Reference |
|---|---|---|---|---|
| Morpholine | DMF | 80°C | K₂CO₃ | |
| Thiourea | THF | 60°C | Et₃N |
Cross-Coupling Reactions
The bromomethyl group enables participation in palladium-catalyzed cross-couplings:
-
Suzuki–Miyaura Coupling : Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl-methylbenzofurans. For instance, coupling with phenylboronic acid produces 4-(benzylmethyl)benzofuran.
-
Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) facilitate C–N bond formation with aryl amines, enabling access to aminomethyl derivatives .
Example Reaction :
Reduction Reactions
The bromomethyl group undergoes reduction to form hydroxymethyl or methyl derivatives:
-
LiAlH₄ Reduction : Converts this compound to 4-(hydroxymethyl)benzofuran in anhydrous THF.
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the bromine to hydrogen, yielding 4-methylbenzofuran.
Mechanistic Insight :
The reduction proceeds via a two-electron transfer mechanism, with LiAlH₄ acting as a hydride donor to replace bromine with a hydroxyl group.
Elimination Reactions
Under basic conditions, this compound undergoes dehydrohalogenation to form alkenes:
-
DBU-Mediated Elimination : Heating with 1,8-diazabicycloundec-7-ene (DBU) in toluene generates 4-vinylbenzofuran through β-hydride elimination.
Reaction Pathway :
Synthetic Methodology
This compound is typically synthesized via radical bromination of 4-methylbenzofuran using N-bromosuccinimide (NBS) and AIBN in
Scientific Research Applications
4-(Bromomethyl)benzofuran has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Used in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)benzofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity :
- The position of the bromomethyl group significantly impacts reactivity. For example, 4-(Bromomethyl)benzofuran undergoes nucleophilic substitution more readily than 2-position analogues due to steric and electronic factors .
- In coumarin derivatives, 4-bromomethylcoumarins exhibit enhanced antimicrobial activity compared to unsubstituted coumarins, likely due to improved electrophilicity .
Biological Activity: Anticancer Potential: this compound derivatives show cytotoxicity against tumor cell lines (e.g., IC₅₀ values in the µM range), but selectivity depends on substituent placement. For instance, a 2-position bromomethyl group in compound 2d reduces selectivity compared to 6-position bromoacetyl derivatives . Psychoactive Effects: 4-APB, a benzofuran amphetamine analog, mimics MDMA but lacks therapeutic utility due to unregulated neurotoxic effects . Antiviral Inactivity: Most this compound-derived NNRTIs (non-nucleoside reverse transcriptase inhibitors) are inactive against HIV, except derivative 10, which weakly inhibits HIV-2 (EC₅₀ > 0.51 µg/mL) .
Synthetic Versatility :
- This compound is pivotal in synthesizing modulators like CXCR4 antagonists, where its bromine facilitates sulfonylation and acylation reactions .
- In contrast, dibenzofuran bromophenyl derivatives (e.g., 2-(4-bromophenyl)dibenzo[b,d]furan) are utilized in material science due to their rigid, planar structures .
Critical Analysis of Research Findings
- Contradictions and Limitations: While this compound derivatives exhibit cytotoxic activity, their therapeutic index is often narrow. For example, compound 3d (bromomethyl at 2-position) shows cytotoxicity but lacks selectivity for cancer cells . abuse liability .
Future Directions :
- Optimizing substituent positions (e.g., 4 vs. 5 or 6) could enhance selectivity and reduce off-target effects.
- Comparative studies of halogenated derivatives (Br vs. Cl) may elucidate electronic effects on bioactivity.
Biological Activity
4-(Bromomethyl)benzofuran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. Its structural features, including the bromomethyl group, contribute to its reactivity and biological efficacy. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by a benzofuran core with a bromomethyl substituent. This unique structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its effectiveness against leukemia cells such as K562 and HL60, with IC50 values reported at 5 μM and 0.1 μM respectively . The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index.
The mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. In vitro studies demonstrated increased activity of caspases (3/7), indicating apoptosis as a primary mode of action .
- Inhibition of Key Signaling Pathways : Further investigations revealed that this compound interacts with the AKT signaling pathway, leading to mitotic catastrophe in lung adenocarcinoma cells (A549) . This suggests that the compound may inhibit cancer cell proliferation by disrupting critical survival signals.
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the 4-position significantly enhances the biological activity of benzofuran derivatives. SAR studies indicate that modifications to the benzofuran scaffold can lead to variations in cytotoxicity and selectivity . For instance, derivatives with halogen substitutions generally exhibit increased potency against cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | K562 | 0.1 | Apoptosis induction |
| This compound | HL60 | 5 | AKT pathway inhibition |
| Other Benzofuran Derivatives | Various | Varies | Varies |
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives, including those containing the bromomethyl group:
- Study on Lung Cancer : A study evaluated the effects of this compound on lung adenocarcinoma cells (A549), demonstrating significant inhibition of cell growth and induction of apoptosis through caspase activation .
- Leukemia Cell Studies : Research focused on K562 leukemia cells showed that treatment with this compound led to a marked decrease in cell viability, confirming its potential as an anticancer agent .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 4-(Bromomethyl)benzofuran derivatives with optimal reactivity?
- Methodological Answer : Synthesis should focus on controlling regioselectivity and minimizing side reactions. Use protecting groups (e.g., acetyl or methoxy) to shield reactive sites during bromomethylation. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in studies where bromomethyl substituents were introduced at specific positions of the benzofuran core. Purification via column chromatography or recrystallization ensures product integrity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) is critical due to the compound’s reactivity and potential toxicity. Work in a fume hood to avoid inhalation. Waste must be segregated and disposed of through certified hazardous waste services to prevent environmental contamination, as outlined in safety guidelines for brominated intermediates .
Q. What analytical techniques confirm the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) verifies structural integrity, while elemental analysis ensures stoichiometric accuracy. These methods align with protocols used for benzofuran derivatives in pharmacological studies .
Q. How to determine the solubility and stability of this compound in various solvents?
- Methodological Answer : Measure logP values via shake-flask or chromatographic methods to predict hydrophobicity. Stability is assessed by monitoring degradation under varying pH, temperature, and light exposure using UV-Vis spectroscopy. Physicochemical properties (e.g., boiling point, flash point) from experimental data inform solvent selection .
Advanced Research Questions
Q. How can researchers differentiate positional isomers of bromomethyl-substituted benzofurans?
- Methodological Answer : Tandem mass spectrometry (MS/MS) distinguishes isomers via fragmentation patterns unique to substitution sites. For example, 2- and 6-isomers exhibit distinct ion ratios in collision-induced dissociation. Complementary NMR analysis (e.g., NOESY) resolves spatial arrangements of substituents .
Q. How does the position of the bromomethyl group affect the biological activity of benzofuran derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituent positioning alters electron distribution and steric effects, impacting binding affinity. For instance, bromomethyl at the 2-position may enhance cytotoxicity compared to the 6-position due to improved interaction with target proteins, as shown in antiproliferative assays .
Q. How can X-ray crystallography aid in understanding molecular interactions of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For example, a 39.23° dihedral angle between the bromophenyl ring and benzofuran plane in related compounds influences crystal packing and solubility .
Q. How to address discrepancies in cytotoxicity data among structurally similar benzofuran derivatives?
- Methodological Answer : Discrepancies may arise from substituent positioning or assay conditions. Validate results using orthogonal assays (e.g., MTT vs. apoptosis markers). Control for variables like cell line specificity and incubation time. Computational modeling (e.g., molecular docking) helps rationalize activity differences by comparing binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
